N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide
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Overview
Description
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, a sulfonyl group, and a benzamide structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.
Coupling with Benzamide: The final step involves coupling the quinoline-sulfonyl intermediate with 4-methoxyphenylbenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: Similar structure with different functional groups.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares the methoxyphenyl group but differs in the rest of the structure.
Uniqueness
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide is unique due to its combination of a quinoline moiety, sulfonyl group, and benzamide structure. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Biological Activity
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound features a sulfonamide functional group linked to a quinoline moiety, which is known for its diverse biological activities. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the potential of this compound as an inhibitor of viral replication. For instance, compounds with similar structural features have shown promising results against Zika virus by inhibiting the RNA-dependent RNA polymerase (RdRp) activity, which is crucial for viral replication. In particular, related compounds demonstrated IC50 values in the low micromolar range, indicating effective inhibition at relatively low concentrations .
Table 1: Antiviral Activity of Related Compounds
Compound Name | Target Virus | IC50 (µM) | CC50 (µM) | Selectivity Index |
---|---|---|---|---|
This compound | Zika Virus | 4.1 | 83.66 | 20.4 |
Pedalitin | Zika Virus | 4.1 | 83.66 | 20.4 |
Quercetin | Zika Virus | 0.5 | 35.99 | 72 |
This table summarizes the antiviral activity of this compound compared to other compounds against Zika virus.
Anticancer Activity
In addition to antiviral properties, this compound has been investigated for its anticancer potential. Studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival signaling pathways. For example, compounds with similar structural motifs have been documented to exhibit cytotoxic effects on various cancer cell lines .
Case Studies and Research Findings
Several case studies have explored the therapeutic implications of sulfonamide derivatives in clinical settings:
- Case Study: Inhibition of Cancer Cell Proliferation
- Case Study: Antiviral Efficacy
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within the target cells:
- Inhibition of RdRp : The compound may bind to allosteric sites on RdRp, disrupting viral RNA synthesis.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways by modulating signaling cascades associated with cell survival.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-29-20-14-12-19(13-15-20)25(23(26)18-7-3-2-4-8-18)30(27,28)21-11-5-9-17-10-6-16-24-22(17)21/h2-16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRQANZNFMMCQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.